molecular formula C12H22N2O2 B2979722 t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate CAS No. 1279882-74-4

t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate

Cat. No. B2979722
CAS RN: 1279882-74-4
M. Wt: 226.32
InChI Key: WFPATFQNPHQQIG-VHSXEESVSA-N
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Description

T-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate is a chemical compound with the molecular formula C12H22N2O2 . It is also known by its IUPAC name, tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(8-14)13-9/h9-10,13H,4-8H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.32 . It has a melting point of 67-69°C . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 313.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 62.1±0.3 cm3 .

Scientific Research Applications

Chemical Synthesis and Catalysis

t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate derivatives are utilized in organic synthesis, particularly in transformations and catalytic processes. For instance, the transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane have been explored, showcasing the synthesis of various cyclic compounds through reduction and debenzylation processes (Nikit-skaya & Yakhontov, 1970). Additionally, DABCO-promoted decarboxylative acylation demonstrates the synthesis of α-keto and α,β-unsaturated amides or esters from carboxylic acids, highlighting the compound's role in facilitating smooth reactions in the absence of metal catalysts (Zhang et al., 2017).

Materials Science

In materials science, the synthesis and application of novel nanosized N-sulfonated Brönsted acidic catalysts for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions have been investigated. This showcases the utility of diazabicyclo derivatives as efficient and reusable catalysts in organic synthesis, offering excellent yields in short reaction times (Goli-Jolodar, Shirini, & Seddighi, 2016).

Medicinal Chemistry

In medicinal chemistry, the 3,7-diazabicyclo[3.3.1]nonane scaffold has been explored for its interaction with nicotinic acetylcholine receptors (nAChRs), particularly for developing subtype selective nAChR ligands. Research has shown that implementing one nitrogen of the scaffold in a carboxamide motif displaying a hydrogen bond acceptor functionality yields compounds with higher affinities and selectivity for specific nAChR subtypes (Eibl et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl (1R,6S)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(8-14)13-9/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPATFQNPHQQIG-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCC(C1)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CC[C@H](C1)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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